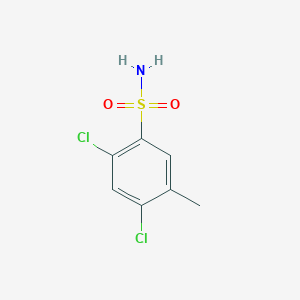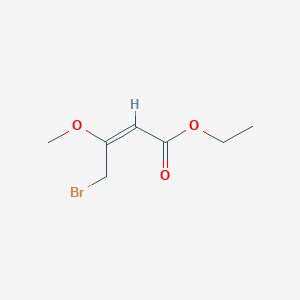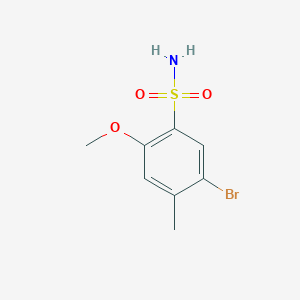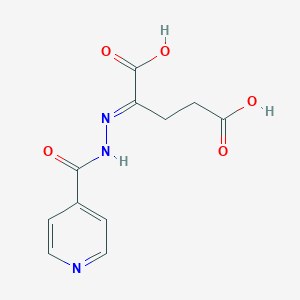
2,4-Dichloro-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-methylbenzenesulfonamide (DCMBS) is a chemical compound that belongs to the sulfonamide family. It is a white crystalline solid that is soluble in water and commonly used in scientific research. DCMBS has been synthesized using various methods and has been found to have many biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-methylbenzenesulfonamide involves the inhibition of CA activity. 2,4-Dichloro-5-methylbenzenesulfonamide binds to the active site of CA, preventing the hydration of carbon dioxide to bicarbonate and protons. This inhibition can lead to a decrease in the production of bicarbonate and an increase in the concentration of carbon dioxide, which can have various physiological effects.
Biochemical and Physiological Effects:
2,4-Dichloro-5-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to decrease the production of bicarbonate and increase the concentration of carbon dioxide, leading to a decrease in pH. This decrease in pH can have various effects on physiological processes, including the regulation of blood flow and oxygen delivery. 2,4-Dichloro-5-methylbenzenesulfonamide has also been found to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dichloro-5-methylbenzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of CA and can be used to study the role of CA in various physiological processes. 2,4-Dichloro-5-methylbenzenesulfonamide is also water-soluble and can be easily administered to cells or animals. However, 2,4-Dichloro-5-methylbenzenesulfonamide has some limitations for lab experiments. It is a sulfonamide-based inhibitor and can have off-target effects on other enzymes that contain a sulfonamide binding site. 2,4-Dichloro-5-methylbenzenesulfonamide can also have cytotoxic effects at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2,4-Dichloro-5-methylbenzenesulfonamide. One direction is to study the effects of 2,4-Dichloro-5-methylbenzenesulfonamide on various physiological processes, including blood flow and oxygen delivery. Another direction is to develop more potent and selective inhibitors of CA that can be used in clinical settings. Additionally, the use of 2,4-Dichloro-5-methylbenzenesulfonamide as a probe for studying the binding of sulfonamides to CA can be further explored.
Métodos De Síntesis
2,4-Dichloro-5-methylbenzenesulfonamide can be synthesized using various methods, including the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction can be carried out in the presence of a base such as sodium hydroxide or ammonia. The product is then isolated by filtration and recrystallization. Another method involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with an amide in the presence of a base such as sodium hydroxide or ammonia. The product is then isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-methylbenzenesulfonamide is commonly used in scientific research as a sulfonamide-based inhibitor of carbonic anhydrase (CA). CA is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. 2,4-Dichloro-5-methylbenzenesulfonamide has been found to inhibit CA activity, making it a useful tool for studying the role of CA in various physiological processes. 2,4-Dichloro-5-methylbenzenesulfonamide has also been used as a probe to study the binding of sulfonamides to CA.
Propiedades
Nombre del producto |
2,4-Dichloro-5-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C7H7Cl2NO2S |
Peso molecular |
240.11 g/mol |
Nombre IUPAC |
2,4-dichloro-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3,(H2,10,11,12) |
Clave InChI |
WBEVHKJVBJYFLT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)
![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)





